2',3'-Dimethoxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

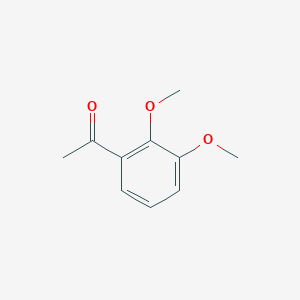

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODUVZQSLRHUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496825 | |

| Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38480-94-3 | |

| Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to 2',3'-Dimethoxyacetophenone

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 38480-94-3), a substituted aromatic ketone of interest to researchers and professionals in organic synthesis and drug development. This document collates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, discusses its chemical reactivity, and summarizes its known applications and safety considerations. While specific experimental data for this particular isomer is limited in public-domain literature, this guide synthesizes information from closely related analogues to provide a robust and practical resource for laboratory applications.

Introduction and Scientific Context

The acetophenone scaffold, a simple aromatic ketone, is a cornerstone in synthetic organic chemistry. Its inherent reactivity, centered around the carbonyl group and the aromatic ring, permits a wide array of chemical transformations, establishing it as an invaluable precursor for more complex molecular architectures. In the realm of medicinal chemistry, the acetophenone core is a recurrent motif in numerous biologically active compounds. The strategic modification of this fundamental structure allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

This compound is distinguished by the presence of two methoxy groups on the phenyl ring, ortho and meta to the acetyl group. The position of these electron-donating methoxy groups significantly influences the molecule's electronic properties, reactivity, and potential interactions with biological targets. This guide aims to provide a detailed technical overview of this compound, serving as a valuable resource for its synthesis, characterization, and application in research and development.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of this compound is provided below. It is important to note that while some physical properties like melting and boiling points have not been widely reported in the literature for this specific isomer, comparative data for other dimethoxyacetophenone isomers are included for context.

| Property | Value | Source |

| CAS Number | 38480-94-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| InChI | 1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | [1][2] |

| SMILES | COc1cccc(C(C)=O)c1OC | [1][2] |

Comparative Physical Properties of Dimethoxyacetophenone Isomers:

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| 2',4'-Dimethoxyacetophenone | 37-40 | 288 |

| 2',5'-Dimethoxyacetophenone | 18-20 | 155-158 @ 11 mmHg |

| 2',6'-Dimethoxyacetophenone | 68-70 | 135-136 @ 2 mmHg |

| 3',4'-Dimethoxyacetophenone | 47-54 | 286-288 |

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of polysubstituted acetophenones is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct route to forming a carbon-carbon bond between an aromatic ring and an acyl group.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

References

An In-depth Technical Guide to the Molecular Structure and Weight of 2',3'-Dimethoxyacetophenone

This guide provides a comprehensive technical overview of 2',3'-Dimethoxyacetophenone, focusing on its molecular structure and the empirical methodologies used for its characterization. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a robust understanding of this chemical entity.

Introduction and Strategic Importance

This compound (C₁₀H₁₂O₃) is an aromatic ketone that serves as a critical intermediate in organic synthesis. Its strategic importance lies in its functional group arrangement—a ketone and two methoxy groups on the phenyl ring—which provides multiple reactive sites for building more complex molecular architectures. Understanding its precise molecular structure and weight is not merely an academic exercise; it is a prerequisite for its effective use in reaction modeling, stoichiometric calculations, and the development of novel pharmaceutical compounds. In a drug development context, absolute certainty in the identity and purity of such a starting material is a foundational element of regulatory compliance and downstream success.

Molecular Structure and Conformation

The structural identity of a molecule is its most fundamental characteristic. For this compound, the structure is defined by an acetophenone core with two methoxy (-OCH₃) groups substituted at the 2' and 3' positions of the phenyl ring.

Systematic Nomenclature and Identifiers

-

IUPAC Name: 1-(2,3-dimethoxyphenyl)ethan-1-one

-

CAS Number: 16139-36-5

-

Molecular Formula: C₁₀H₁₂O₃

This formula is the first step in characterization, providing the elemental composition, which is then confirmed by mass spectrometry and elemental analysis.

Structural Elucidation: A Multi-Technique Approach

Confirming the precise connectivity and spatial arrangement of atoms requires a synergistic application of multiple analytical techniques. This approach creates a self-validating system where data from one method corroborates the findings of another, ensuring the highest degree of confidence.

Molecular Structure Diagram:

Caption: 2D chemical structure of this compound.

Determination of Molecular Weight

The molecular weight is a critical parameter for all quantitative applications. It is derived from the molecular formula and confirmed with high-precision instrumentation.

Theoretical Calculation

The monoisotopic mass and average molecular weight are calculated based on the atomic masses of the constituent elements from the molecular formula C₁₀H₁₂O₃.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Exact Mass (Monoisotopic) | 180.078644 g/mol | |

| Average Molecular Weight | 180.199 g/mol |

The exact mass is crucial for high-resolution mass spectrometry, where it allows for unambiguous elemental composition determination. The average molecular weight is used for bulk stoichiometric calculations in chemical synthesis.

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is the preferred method.

Causality of Technique Choice: We select HRMS over standard-resolution MS because its ability to measure mass to four or five decimal places can distinguish between molecules with the same nominal mass but different elemental compositions (isobars). This provides irrefutable confirmation of the molecular formula.

Workflow for Mass Spectrometry Analysis:

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Protocol: HRMS Analysis of this compound

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

-

Instrumentation: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺.

-

Theoretical [M+H]⁺: 180.078644 (C₁₀H₁₂O₃) + 1.007276 (H⁺) = 181.085920 m/z

-

Expected Result: An experimental m/z value within a narrow tolerance (typically < 5 ppm) of the theoretical value. For example, an observed m/z of 181.0855 would constitute a positive identification.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular formula, NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the precise connectivity of the atoms.

Causality of Technique Choice: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like COSY and HSQC are then used to map the connections between these atoms, providing a complete and unambiguous picture of the molecular structure.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterated solvent is "invisible" in ¹H NMR.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Interpretation (Anticipated Results):

-

¹H NMR: Expect distinct signals for the three aromatic protons, the two methoxy groups, and the acetyl methyl group. The proximity of the functional groups will influence their chemical shifts (δ) and splitting patterns.

-

¹³C NMR: Expect ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon (C=O) at a characteristic downfield shift (~198-200 ppm).

-

COSY/HSQC: These experiments confirm which protons are coupled to each other and which protons are attached to which carbons, respectively, locking in the final structural assignment.

-

Conclusion

The characterization of this compound is a clear illustration of the principle of analytical synergy. By combining the precise mass measurement from HRMS with the detailed connectivity map from NMR spectroscopy, we achieve an unambiguous and robust confirmation of both its molecular weight (180.0786 g/mol ) and its specific isomeric structure—1-(2,3-dimethoxyphenyl)ethan-1-one. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis, ensuring the reliability of chemical reagents used in research and development.

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Characterization of 2',3'-Dimethoxyacetophenone

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. 2',3'-Dimethoxyacetophenone (CAS No. 38480-94-3), a substituted aromatic ketone, serves as a valuable building block in organic synthesis.[1] Its chemical reactivity and potential biological significance underscore the importance of unambiguous structural confirmation. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. By delving into the principles and practical interpretation of these techniques, this guide offers a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectral data. The arrangement of the acetyl group and the two methoxy groups on the aromatic ring creates a unique electronic environment for each proton and carbon atom, which is reflected in their respective spectra.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the acetyl protons, the two methoxy groups, and the three aromatic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.62 | Singlet | 3H |

| Methoxy (2'-OCH₃) | ~3.91 | Singlet | 3H |

| Methoxy (3'-OCH₃) | ~3.91 | Singlet | 3H |

| Aromatic (H-4', H-5', H-6') | ~6.96 - 7.75 | Multiplet | 3H |

Table 1: ¹H NMR Spectral Data for this compound. Data is based on expected values and available spectral images.[2]

Analysis:

-

Acetyl Protons: The three protons of the acetyl group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 2.62 ppm.[2] This downfield shift is characteristic of a methyl group attached to a carbonyl carbon.

-

Methoxy Protons: The two methoxy groups are in distinct chemical environments. However, their signals may overlap, appearing as a single singlet at around 3.91 ppm with an integration of 6H, or as two closely spaced singlets.[2] Their chemical shift is typical for methoxy groups attached to an aromatic ring.

-

Aromatic Protons: The three protons on the benzene ring (H-4', H-5', and H-6') are in different environments and will couple with each other, leading to a complex multiplet pattern in the aromatic region, typically between 6.96 and 7.75 ppm.[2] The specific splitting pattern is dependent on the coupling constants between the adjacent protons.

Diagram: ¹H NMR Workflow

Caption: General workflow for acquiring and processing ¹H NMR data.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR (20-50 mg in ~0.7 mL of deuterated solvent).

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum to single lines for each carbon environment.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Spectral Data Interpretation

Based on the structure, ten distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~30 |

| Methoxy (2'-OCH₃) | ~56 |

| Methoxy (3'-OCH₃) | ~56 |

| Aromatic (C-4') | ~112 |

| Aromatic (C-6') | ~118 |

| Aromatic (C-5') | ~125 |

| Aromatic (C-1') | ~130 |

| Aromatic (C-2') | ~150 |

| Aromatic (C-3') | ~153 |

| Carbonyl (C=O) | ~200 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. These are estimated values based on analogous structures and chemical shift prediction tools.

Analysis:

-

Aliphatic Carbons: The methyl carbon of the acetyl group is expected to appear in the upfield region around 30 ppm. The two methoxy carbons are predicted to have similar chemical shifts around 56 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the range of approximately 110-155 ppm. The carbons directly attached to the electron-donating methoxy groups (C-2' and C-3') will be the most downfield in this region. The other aromatic carbons will have shifts influenced by the substituents.

-

Carbonyl Carbon: The carbonyl carbon of the ketone is the most deshielded and will appear significantly downfield, typically around 200 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (Thin Film)

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

IR Spectral Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) Stretch | 1680 - 1700 | Strong |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) Stretch | 1580 - 1600 | Medium-Strong |

| C-O (Aryl Ether) Stretch | 1200 - 1275 | Strong |

Table 3: Characteristic IR Absorption Bands for this compound. Data is based on expected values and available spectral images.[2]

Analysis:

-

Carbonyl Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching vibration of the ketone group.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually give rise to one or more bands in the 1580-1600 cm⁻¹ region.

-

C-O Stretches: The C-O stretching of the aryl ether (methoxy) groups will result in strong absorptions in the fingerprint region, typically around 1200-1275 cm⁻¹.

Diagram: Spectroscopic Analysis Workflow

Caption: Integrated workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion: An Integrated Approach to Structural Verification

The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum reveals the number and connectivity of protons, the ¹³C NMR (predicted) maps out the carbon framework, and the IR spectrum confirms the presence of key functional groups. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of chemical compounds in research and development.

References

An In-depth Technical Guide to 2',3'-Dimethoxyacetophenone for Researchers and Drug Development Professionals

Introduction

2',3'-Dimethoxyacetophenone, a member of the substituted acetophenone family, is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a benzene ring functionalized with an acetyl group and two adjacent methoxy groups, provides a versatile scaffold for the development of novel compounds with diverse pharmacological activities. The electronic and steric effects of the methoxy and acetyl substituents govern its reactivity, making it a valuable precursor for a range of chemical transformations. This guide offers a detailed exploration of the core properties of this compound, providing researchers and drug development professionals with the essential knowledge for its effective utilization.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 2',3'-Dihydroxyacetophenone | 2',6'-Dimethoxyacetophenone | 2',4'-Dimethoxyacetophenone | 3',4'-Dimethoxyacetophenone |

| CAS Number | 38480-94-3[7] | 13494-10-5[8] | 2040-04-2 | 829-20-9[9] | 1131-62-0[4] |

| Molecular Formula | C₁₀H₁₂O₃[7] | C₈H₈O₃[5] | C₁₀H₁₂O₃ | C₁₀H₁₂O₃[9] | C₁₀H₁₂O₃[4] |

| Molecular Weight | 180.20 g/mol [7] | 152.15 g/mol [5] | 180.20 g/mol | 180.20 g/mol [9] | 180.20 g/mol [4] |

| Appearance | Solid[1] | Yellow needles or crystals[5] | White to pale cream crystals[2] | White to off-white crystalline powder[9] | Yellow to beige crystalline powder[10] |

| Melting Point | Not available | 97-98 °C[5] | 66-71 °C[2] | 37-40 °C[3] | 47-54 °C[4] |

| Boiling Point | Not available | Not available | Not available | 288 °C (lit.)[3] | 286-288 °C (lit.)[4] |

| Solubility | Not available | Moderately soluble in ethanol[5] | Not available | Soluble in dichloromethane, ethyl acetate, methanol[9] | Soluble in hot water and methanol[4][11] |

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the two activating methoxy groups and the deactivating, meta-directing acetyl group.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. However, the presence of the acetyl group and steric hindrance will influence the regioselectivity of these reactions.

-

Reactions of the Ketone Carbonyl Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, oxidation, and condensation reactions such as the Claisen-Schmidt condensation to form chalcones. These reactions provide a facile route to a diverse array of derivatives.

-

Reactions of the Methyl Ketone: The methyl group adjacent to the carbonyl is acidic and can participate in reactions such as aldol condensations and halogenation under basic conditions.

Part 2: Synthesis of this compound

Two primary synthetic strategies are commonly employed for the preparation of dimethoxyacetophenones: Friedel-Crafts acylation and Williamson ether synthesis.

Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

This approach involves the reaction of 1,2-dimethoxybenzene (veratrole) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). While this is a direct method for forming the carbon-carbon bond, controlling the regioselectivity to favor the 2',3'-isomer can be challenging due to the activating nature of both methoxy groups.[12]

Diagram 1: General Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from a general procedure for trimethoxyacetophenone) [13]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.0 to 1.2 equivalents) to the stirred suspension via the dropping funnel.

-

Addition of Substrate: After the addition of the acylating agent, slowly add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis from 2',3'-Dihydroxyacetophenone

This two-step method involves the methylation of the hydroxyl groups of 2',3'-dihydroxyacetophenone. This precursor can be synthesized from resorcinol.[5] The dihydroxyacetophenone is treated with a base (e.g., potassium carbonate) to form the corresponding phenoxides, which then undergo nucleophilic substitution with a methylating agent like dimethyl sulfate or methyl iodide. This method offers excellent control over the regiochemistry.

Diagram 2: Williamson Ether Synthesis Pathway

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

-

Reaction Setup: To a solution of 2',3'-dihydroxyacetophenone in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydride.

-

Addition of Methylating Agent: While stirring, add a methylating agent such as dimethyl sulfate or methyl iodide to the mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature and monitor the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acetyl methyl group. The aromatic protons will likely appear as a complex multiplet due to their coupling patterns. The methoxy protons should appear as two singlets, and the acetyl protons as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 197-200 ppm), the aromatic carbons (in the region of 110-160 ppm), the two methoxy carbons (around 55-60 ppm), and the acetyl methyl carbon (around 25-30 ppm). A predicted ¹³C NMR spectrum for the precursor, 2',3'-dihydroxyacetophenone, is available, which can serve as a reference.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1680-1700 cm⁻¹), C-O stretching of the methoxy groups (around 1250 cm⁻¹ and 1050 cm⁻¹), and C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 180, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to give a fragment at m/z 165, and the loss of an acetyl group (M-43) to give a fragment at m/z 137.

Part 4: Applications in Drug Development

Substituted acetophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] Their derivatives, particularly chalcones formed through condensation reactions, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[15][16]

While specific biological activities of this compound itself are not extensively documented in the provided search results, its structural motifs are present in various pharmacologically active compounds. 2',3'-Dihydroxyacetophenone, its precursor, is a reagent used in the synthesis of antiproliferative agents, opioid receptor agonists, and anticoagulants.[8] This suggests that derivatives of this compound could also possess interesting biological properties.

The presence of the dimethoxy substitution pattern can influence the lipophilicity and electronic properties of a molecule, which are critical factors in its pharmacokinetic and pharmacodynamic profiles. Therefore, this compound serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a versatile aromatic ketone with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established methods for its synthesis and characterization. While some specific experimental data for this particular isomer remains to be fully documented in publicly available literature, the information provided, including comparisons with its isomers and precursors, offers a solid foundation for researchers and drug development professionals. The strategic use of this compound as a synthetic intermediate will undoubtedly continue to contribute to the discovery and development of new therapeutic agents.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. 2',6'-Dimethoxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2′,4′-二甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 5. 2',3'-Dihydroxyacetophenone | C8H8O3 | CID 6429110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2 ,3 -Dimethoxyacetophenone AldrichCPR 38480-94-3 [sigmaaldrich.com]

- 8. 2',3'-DIHYDROXYACETOPHENONE | 13494-10-5 [chemicalbook.com]

- 9. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]

- 10. 3',4'-Dimethoxyacetophenone, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. hmdb.ca [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2',3'-Dimethoxyacetophenone: A Technical Guide for Advanced Research

Introduction: The Strategic Importance of 2',3'-Dimethoxyacetophenone

This compound is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and fine chemicals. Its unique substitution pattern, featuring an acetyl group ortho to one methoxy group and meta to another, provides a scaffold for complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, providing researchers, scientists, and drug development professionals with the technical insights and detailed protocols necessary for its efficient preparation. We will delve into the mechanistic underpinnings of the most viable synthetic routes, offering a rationale for experimental choices and guidance on achieving optimal outcomes.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several established organic transformations. The most direct and commonly employed method is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). An alternative, though less direct, route involves the Fries rearrangement of a corresponding phenolic ester. This guide will focus on these two core methodologies, providing a detailed examination of their principles and practical execution.

Pathway 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing this compound, this involves the reaction of 1,2-dimethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acetylating agent to form a highly electrophilic acylium ion (CH₃CO⁺).[3] This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dimethoxybenzene.

The regiochemical outcome of the acylation is dictated by the directing effects of the two methoxy groups. Both are ortho-, para-directing activators. However, their combined influence leads to a mixture of products. The primary products are the desired this compound and the isomeric 3',4'-dimethoxyacetophenone.[2] The ratio of these isomers is highly sensitive to reaction conditions such as temperature, solvent, and the nature of the Lewis acid.[2][4] Steric hindrance from the ortho-methoxy group can influence the position of acylation, and careful control of the reaction parameters is crucial to maximize the yield of the desired 2',3'-isomer.

Diagram 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

References

An In-depth Technical Guide to the Reactivity and Stability of 2',3'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dimethoxyacetophenone, a polysubstituted aromatic ketone, serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. An understanding of its reactivity and stability is paramount for its effective utilization, ensuring the integrity of synthetic pathways and the quality of the resulting products. This guide provides a comprehensive analysis of the chemical behavior of this compound, detailing its reactivity profile and stability under various conditions. We will explore its susceptibility to common synthetic transformations and potential degradation pathways, supported by established chemical principles and spectroscopic data. This document is intended to be a critical resource for researchers, offering insights into the optimal handling, storage, and application of this versatile chemical building block.

Introduction: The Structural and Electronic Landscape of this compound

This compound (CAS No. 38480-94-3) is a solid organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure is characterized by an acetophenone core substituted with two methoxy groups at the 2' and 3' positions of the phenyl ring. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and stability.

The two methoxy groups, being ortho and meta to the acetyl group, exert a significant influence on the electron density of the aromatic ring. The ortho-methoxy group, through its +M (mesomeric) effect, strongly activates the ring towards electrophilic substitution, while the meta-methoxy group has a less pronounced activating effect. The acetyl group, on the other hand, is an electron-withdrawing group (-I, -M effects) and deactivates the ring, directing incoming electrophiles to the meta position relative to itself. The interplay of these electronic effects, coupled with steric hindrance from the ortho-substituents, dictates the regioselectivity of its reactions.

This guide will systematically dissect the reactivity of this compound, focusing on key transformations of the acetyl group and the aromatic ring. Furthermore, a detailed examination of its stability profile under forced degradation conditions will be presented, providing a predictive framework for its handling and storage.

Chemical Reactivity Profile

The reactivity of this compound is centered around two primary sites: the carbonyl group of the acetyl moiety and the activated aromatic ring.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations.

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 1-(2,3-dimethoxyphenyl)ethanol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired selectivity, as LiAlH₄ is a more powerful reducing agent and may affect other functional groups under certain conditions.

-

Oxidation: While the acetyl group is generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of the C-C bond between the carbonyl carbon and the methyl group, potentially yielding 2,3-dimethoxybenzoic acid.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This forms the basis for reactions such as the Grignard reaction, allowing for the introduction of alkyl or aryl groups to form tertiary alcohols.

Reactions on the Aromatic Ring

The dimethoxy-substituted phenyl ring is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents play a crucial role in determining the position of substitution.

-

Electrophilic Aromatic Substitution (EAS): The two methoxy groups are ortho, para-directing and strongly activating. The acetyl group is meta-directing and deactivating. The combined effect generally favors substitution at the positions ortho and para to the methoxy groups.

A general workflow for predicting the outcome of an electrophilic aromatic substitution on this compound is depicted below.

Caption: Workflow for Electrophilic Aromatic Substitution.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. Like many substituted acetophenones, it is susceptible to degradation under various stress conditions.[2]

Forced Degradation Studies: A Predictive Framework

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. While specific experimental data for this compound is limited, its degradation profile can be predicted based on the reactivity of its functional groups. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

A generalized workflow for conducting forced degradation studies is outlined below.

Caption: Generalized workflow for forced degradation studies.

Predicted Degradation Pathways

-

Hydrolysis: The methoxy groups are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of hydroxylated acetophenones, such as 2'-hydroxy-3'-methoxyacetophenone or 2',3'-dihydroxyacetophenone.[2] This reaction is typically slow for aryl ethers but can be accelerated by heat.

-

Oxidation: The aromatic ring and the acetyl group can be targets for oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air.[2] Oxidation of the methoxy groups could lead to demethylation, while oxidation of the acetyl group could result in the formation of a carboxylic acid.

-

Photodegradation: Aromatic ketones are known to be photosensitive. Exposure to UV light can excite the molecule to a higher energy state, initiating radical reactions that can lead to a variety of degradation products.[2] It is advisable to protect this compound and its solutions from light.

The following table summarizes the predicted stability of this compound under various stress conditions.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl, heat) | Likely to degrade | 2'-Hydroxy-3'-methoxyacetophenone, 2',3'-Dihydroxyacetophenone |

| Basic (e.g., 0.1 N NaOH, heat) | Likely to degrade | 2'-Hydroxy-3'-methoxyacetophenone, 2',3'-Dihydroxyacetophenone |

| Oxidative (e.g., 3% H₂O₂, RT) | May degrade | Oxidized ring products, 2,3-dimethoxybenzoic acid |

| Thermal (e.g., 60°C, solid state) | Likely stable | Minimal degradation expected in the absence of other stressors |

| Photolytic (UV/Vis light) | Likely to degrade | Complex mixture of radical-derived products |

Experimental Protocols

To ensure the reliable use of this compound, the following experimental protocols for synthesis and characterization are provided.

Synthesis of this compound

A common method for the synthesis of dimethoxyacetophenone isomers is the Friedel-Crafts acylation of the corresponding dimethoxybenzene.[3]

Protocol: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (DCM).

-

Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride dropwise via the dropping funnel.

-

Substrate Addition: To the cooled and stirred mixture, add a solution of 1,2-dimethoxybenzene in dry DCM dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, which will be a mixture of 2',3'- and 3',4'-dimethoxyacetophenone, can be purified by column chromatography on silica gel or by fractional crystallization.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Key Spectroscopic Data |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), two distinct methoxy groups (singlets, ~3.9 ppm), and three aromatic protons in the characteristic ortho, meta, and para coupling patterns. |

| ¹³C NMR | A signal for the carbonyl carbon (~200 ppm), signals for the two methoxy carbons (~56 and ~61 ppm), and six distinct aromatic carbon signals. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the ketone (~1680 cm⁻¹), C-O stretching bands for the aryl ether groups (~1270 and ~1040 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 180, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of a methyl group (M-15) and an acetyl group (M-43). |

Handling, Storage, and Safety

Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[4][5]

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. It is incompatible with strong oxidizing agents.

Safety: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its ketone functionality and activated aromatic ring. Its stability is influenced by its susceptibility to hydrolysis of the methoxy groups, oxidation, and photodegradation. By understanding these chemical characteristics, researchers can effectively utilize this compound in their synthetic endeavors while ensuring its integrity and the quality of the final products. The protocols and data presented in this guide serve as a foundational resource for the safe and efficient application of this compound in a research and development setting.

References

An In-depth Technical Guide to 2',3'-Dimethoxyacetophenone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of 2',3'-Dimethoxyacetophenone, a significant, yet less-documented, member of the dimethoxyacetophenone family of isomers. While its siblings, such as the 2',4'-, 2',6'-, and 3',4'-isomers, have been more extensively studied, this guide will illuminate the discovery, synthesis, and evolving history of the 2',3'-isomer, offering valuable insights for its application in contemporary research and development.

Introduction: Unveiling a Versatile Scaffold

This compound, with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is an aromatic ketone that holds considerable potential as a building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenyl ring substituted with an acetyl group and two adjacent methoxy groups, provides a unique electronic and steric environment that influences its reactivity and biological interactions. Although not as extensively documented as its isomers, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[3]

The acetophenone core is a recurring motif in a wide array of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. The strategic placement of substituents, such as the methoxy groups in this compound, allows for the fine-tuning of these biological effects.

Historical Perspective and Discovery

The logical synthetic precursor to this compound is 1,2-dimethoxybenzene (veratrole). The exploration of electrophilic aromatic substitution reactions on veratrole would have inevitably led to the formation of a mixture of acetylated products, including the 2',3'- and 3',4'-isomers. The isolation and characterization of the less abundant 2',3'-isomer would have marked its initial discovery.

An alternative historical route to its synthesis would involve the methylation of the corresponding dihydroxyacetophenone precursor, 2',3'-dihydroxyacetophenone. The development of reliable methylation techniques provided a pathway to access various methoxy-substituted aromatic compounds.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

The most direct and historically significant route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene. This reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.

Caption: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene.

Causality Behind Experimental Choices:

-

Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation. However, due to the activating nature of the methoxy groups, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to potentially improve regioselectivity and minimize side reactions.

-

Solvent: Anhydrous, non-polar solvents such as dichloromethane (DCM) or 1,2-dichloroethane are preferred to prevent the deactivation of the Lewis acid catalyst by moisture.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. This helps to minimize the formation of undesired byproducts.

Self-Validating System: The success of the reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. The final product is purified by column chromatography, and its identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Detailed Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen).

-

Lewis Acid Suspension: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane.

-

Addition of Acetylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at 0 °C.

-

Substrate Addition: A solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Methylation of 2',3'-Dihydroxyacetophenone

An alternative and often highly regioselective method involves the methylation of the corresponding dihydroxy precursor. This approach is particularly useful if 2',3'-dihydroxyacetophenone is readily available.

Caption: Methylation of 2',3'-Dihydroxyacetophenone.

Causality Behind Experimental Choices:

-

Methylating Agent: Dimethyl sulfate is a common and effective methylating agent for this transformation.

-

Base: A mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the methylating agent.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: Methylation

-

Reaction Setup: In a round-bottom flask, 2',3'-dihydroxyacetophenone (1.0 equivalent) is dissolved in acetone.

-

Addition of Base: Anhydrous potassium carbonate (2.5 equivalents) is added to the solution.

-

Methylation: Dimethyl sulfate (2.2 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction Progression: The mixture is heated to reflux for 4-6 hours until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure.

-

Purification: The residue is dissolved in an organic solvent, washed with water and brine, and dried. The crude product is then purified by column chromatography.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 38480-94-3 | [1] |

| Appearance | Solid | [1] |

Table 2: Predicted/Comparative Spectroscopic Data for this compound

| Technique | Expected/Comparative Data |

| ¹H NMR | Aromatic protons (3H) in the range of δ 6.8-7.5 ppm, two singlets for the methoxy groups (6H total) around δ 3.8-3.9 ppm, and a singlet for the acetyl methyl group (3H) around δ 2.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around δ 197-200 ppm, aromatic carbons attached to methoxy groups at lower field, other aromatic carbons at higher field, methoxy carbons around δ 55-60 ppm, and the acetyl methyl carbon around δ 26 ppm. |

| IR (cm⁻¹) | Strong C=O stretch (ketone) around 1670-1690 cm⁻¹, C-O stretches (aryl ether) around 1250 and 1050 cm⁻¹, and aromatic C-H and C=C stretches. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 180, with characteristic fragments corresponding to the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺). |

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential biological activity.

Synthesis of Bioactive Heterocycles

The acetyl group of this compound is a versatile handle for the construction of various heterocyclic rings, such as chalcones, flavones, and pyrimidines, which are known to possess a wide range of pharmacological properties.

Caption: Synthetic utility of this compound.

Exploration of Biological Activities

While specific biological data for this compound is limited, the broader class of dimethoxyacetophenones has been investigated for various activities. For instance, other isomers have shown potential as:

-

Enzyme Inhibitors: Some acetophenone derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

-

Antimicrobial Agents: The acetophenone scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[4]

-

Antioxidants: The presence of methoxy groups can influence the antioxidant potential of the molecule.

The 2',3'-dimethoxy substitution pattern offers a unique electronic and steric profile that warrants further investigation into its specific biological effects.

Conclusion and Future Outlook

This compound, though less explored than its isomers, represents a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its synthesis, primarily through Friedel-Crafts acylation or methylation of its dihydroxy precursor, provides access to a unique aromatic scaffold. While a detailed historical record of its discovery is not prominent, its existence is a logical outcome of the advancement of fundamental organic reactions.

Future research should focus on a more thorough evaluation of the biological activities of this compound and its derivatives. Its unique substitution pattern may lead to novel pharmacological profiles. Furthermore, the development of more efficient and regioselective synthetic methods for its preparation would enhance its accessibility and utility as a building block in the creation of new and complex bioactive molecules.

References

A Technical Guide to Unlocking the Research Potential of 2',3'-Dimethoxyacetophenone

Abstract

2',3'-Dimethoxyacetophenone, a seemingly simple aromatic ketone, represents a significant yet underexplored scaffold in chemical and pharmaceutical sciences. While its isomers have found applications ranging from fragrance to pharmaceutical intermediates, the unique ortho- and meta-methoxy substitution pattern of this compound offers a distinct electronic and steric profile that warrants dedicated investigation. This guide delineates novel and actionable research trajectories for this molecule. We move beyond theoretical postulation to provide field-proven, detailed experimental protocols for three promising research domains: Medicinal Chemistry , Advanced Organic Synthesis , and Photochemical Applications . Each proposed area is grounded in the established activities of structurally related acetophenones and is designed to accelerate discovery. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals to leverage this compound as a valuable building block for next-generation therapeutics and materials.

Introduction: The Case for a Forgotten Isomer

Acetophenones are a ubiquitous class of naturally occurring phenolic compounds found in over 24 plant families.[1][2] Their derivatives are cornerstones in various industries, serving as fragrance components, polymer building blocks, and, most critically, as precursors for pharmaceuticals.[1][3] The pharmacological landscape of acetophenones is rich and varied, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] For example, paeonol and apocynin are well-studied for their anti-inflammatory characteristics, while other derivatives show potent inhibition of enzymes like monoamine oxidase B (MAO-B), presenting opportunities for treating neurodegenerative diseases.[1][4]

Despite this broad interest, the scientific literature on this compound (CAS 38480-94-3) is conspicuously sparse.[5] Its isomers, such as 2',4'-dimethoxyacetophenone and 3',4'-dimethoxyacetophenone, are well-documented as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8] This technical guide posits that the unique substitution pattern of this compound is not a liability but a key feature that could unlock novel structure-activity relationships (SAR). The adjacent methoxy groups create a specific electronic and steric environment around the acetyl group, which can be exploited for targeted biological interactions and unique chemical reactivity.

This document will provide a comprehensive exploration of three high-potential research areas, complete with actionable experimental designs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38480-94-3 | [9] |

| Molecular Formula | C₁₀H₁₂O₃ | [9] |

| Molecular Weight | 180.20 g/mol | [9] |

| Form | Solid | [9] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [9] |

Research Area 1: Medicinal Chemistry & Drug Discovery

The structural motif of this compound suggests its potential as a scaffold for inhibitors of key cellular signaling enzymes, particularly protein kinases and enzymes involved in inflammatory pathways.

Hypothesis: A Novel Kinase Inhibitor Scaffold

The acetophenone core is a known "fragment" or building block in drug discovery.[5] The ATP-binding pocket of many protein kinases is rich in hydrophobic residues and hydrogen bond acceptors/donors. The methoxy groups of this compound can engage in hydrogen bonding, while the aromatic ring provides a base for hydrophobic interactions. We hypothesize that this compound could serve as a starting point for developing inhibitors of kinases implicated in oncology, such as Pim-1 kinase, where other acetophenone derivatives have already shown promise.[]

Proposed Investigation: Screening for Anti-Inflammatory and Cytotoxic Activity

A logical first step is to evaluate the baseline biological activity of this compound. Many natural acetophenones exhibit potent cytotoxic and anti-inflammatory effects.[1][2] For instance, certain derivatives show cytotoxicity against MCF-7 and A549 cancer cell lines with IC₅₀ values in the micromolar range.[1] We propose a two-pronged screening approach.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the ability of the compound to reduce the viability of cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Treatment: Replace the media in the wells with the media containing the different concentrations of the test compound. Incubate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality and Validation: This assay is a standard, robust method for first-pass cytotoxicity screening. The inclusion of a dose-response curve and calculation of an IC₅₀ value provides a quantitative measure of potency. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control to validate the assay's performance.

Experimental Protocol 2: Anti-Inflammatory Activity (COX-2 Inhibition Assay)

This protocol evaluates the compound's potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[11]

-

Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening kit, which typically includes purified ovine or human COX-2, a heme cofactor, and arachidonic acid as the substrate.

-

Compound Preparation: Prepare a range of concentrations of this compound in the provided assay buffer. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Assay Procedure: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or control.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: The reaction produces prostaglandin G₂, which is then reduced, and the resulting product can be measured colorimetrically or fluorometrically according to the kit manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC₅₀ value.

Causality and Validation: Directly measuring the inhibition of a key inflammatory enzyme like COX-2 provides mechanistic insight. The use of a commercial kit ensures standardized reagents and a validated procedure. The positive control is crucial for confirming that the assay can detect inhibition accurately.

Potential Signaling Pathway for Investigation

Based on the activities of related compounds, a key pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a central regulator of inflammation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound (2',3'-DMA).

Research Area 2: Advanced Organic Synthesis

The unique electronic nature of the 2',3'-dimethoxyphenyl group makes this acetophenone an ideal synthon for constructing complex heterocyclic systems, which are prevalent in pharmaceuticals.[1][3]

Hypothesis: A Versatile Precursor for Heterocycle Synthesis

We propose that this compound can be a superior starting material for synthesizing substituted quinolines, benzodiazepines, or flavonoids. The acetyl group provides a reactive handle for condensation and cyclization reactions, while the methoxy groups can direct electrophilic substitution or be demethylated to provide reactive hydroxyl groups for further functionalization.

Proposed Investigation: Synthesis of a Novel Chalcone and Subsequent Flavonoid

Chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.

Experimental Protocol 3: Claisen-Schmidt Condensation to Synthesize a Novel Chalcone

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.80 g, 10 mmol) in 20 mL of ethanol.

-

Aldehyde Addition: Add an equimolar amount of a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 1.22 g, 10 mmol).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add 10 mL of aqueous sodium hydroxide (20% w/v) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until pH ~2.

-

Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purification & Characterization: Recrystallize the crude product from ethanol. Characterize the purified chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Causality and Validation: The Claisen-Schmidt condensation is a classic and reliable method for C-C bond formation. The base deprotonates the α-carbon of the acetophenone, creating an enolate that attacks the aldehyde. TLC monitoring ensures the reaction is followed to completion. Full spectroscopic characterization is a non-negotiable step to validate the structure of the novel compound.

Workflow Diagram for Heterocycle Synthesis

Caption: Proposed synthetic workflow from this compound to a novel flavone.

Conclusion and Future Outlook

This compound is a molecule ripe for exploration. Its unique substitution pattern distinguishes it from its more studied isomers and presents a compelling case for investigation. The research avenues proposed in this guide—medicinal chemistry screening, development as a synthetic precursor, and exploration of its photochemical properties—are not merely speculative. They are based on the proven potential of the broader acetophenone class and are supported by robust, validated experimental protocols.

By systematically evaluating its biological activity and synthetic utility, the scientific community can transform this compound from a catalog chemical into a valuable scaffold for innovation in drug discovery, materials science, and organic synthesis. We strongly encourage researchers to pursue these lines of inquiry, as the potential for discovery is significant.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. 2',3'-DIMETHOXYACETOPHENONE_TargetMol [targetmol.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]

- 8. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2 ,3 -Dimethoxyacetophenone AldrichCPR 38480-94-3 [sigmaaldrich.com]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Olfactory Properties of 2',3'-Dimethoxyacetophenone for Fragrance Research

Abstract

This technical guide provides a comprehensive exploration of 2',3'-Dimethoxyacetophenone, a molecule of interest in the field of fragrance research. While its close isomers have found application in perfumery, the specific olfactory profile of the 2',3'-substituted variant remains an area ripe for discovery. This document synthesizes current knowledge on the chemical properties, synthesis, and potential olfactory characteristics of this compound. It further outlines detailed experimental protocols for its synthesis and olfactory evaluation, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate its fragrance potential. The guide emphasizes the critical interplay between molecular structure and olfactory perception, highlighting the synthetic challenges and analytical techniques essential for advancing our understanding of this intriguing aromatic ketone.

Introduction: The Uncharted Olfactory Landscape of Substituted Acetophenones

The quest for novel fragrance ingredients is a perpetual driver of innovation in the chemical and consumer product industries. Acetophenones, a class of aromatic ketones, represent a foundational scaffold in modern perfumery. The parent compound, acetophenone, possesses a distinctively sweet, floral, and almond-like aroma and is valued for its ability to act as both a fragrance modifier and a fixative in various scent compositions.[1] Its versatility allows it to blend seamlessly with other fragrance notes, such as jasmine, heliotrope, and vanilla, to create complex and appealing fragrances.[1]

The introduction of substituents onto the phenyl ring of acetophenone can dramatically alter its olfactory properties. Methoxy groups, in particular, are known to influence the scent profile of aromatic compounds. For instance, 2',4'-Dimethoxyacetophenone is recognized for its pleasant aroma and is utilized as a key ingredient in creating aromatic compounds for perfumes and flavorings.[2][3] However, the olfactory characteristics of this compound are not well-documented in publicly available literature, presenting a significant knowledge gap and an opportunity for fragrance research. This guide aims to provide a thorough technical overview of this compound, from its fundamental chemical properties to the experimental workflows required to unlock its scent profile.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a fragrance molecule is paramount for its successful application. These properties influence its volatility, stability, and interaction with other components in a fragrance formulation.

| Property | Value | Source |

| CAS Number | 38480-94-3 | [4] |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | FODUVZQSLRHUMC-UHFFFAOYSA-N | [4] |

| SMILES | COc1cccc(C(C)=O)c1OC | [4] |

The Olfactory Potential: A Structure-Activity Relationship Perspective

The relationship between a molecule's structure and its perceived odor is a central tenet of fragrance chemistry. While specific data for this compound is scarce, we can infer its potential olfactory profile by examining related compounds.

Acetophenone itself is described as having a sweet, balsamic, and floral scent with almond-like nuances, reminiscent of hawthorn and narcissus.[5] It is often used to add warmth and a powdery facet to floral compositions.[1] The presence and position of methoxy groups on the aromatic ring significantly impact the odor profile. For example, 3',4'-dimethoxyacetophenone (acetoveratrone) is noted for its sweet, woody, and floral odor.[6]

The 2',3'-dimethoxy substitution pattern presents a unique electronic and steric environment around the acetyl group. It is hypothesized that this arrangement could lead to a distinct olfactory profile, potentially with unique creamy, spicy, or even slightly medicinal facets, differing from its more common isomers. The proximity of the methoxy groups to the acetyl moiety could influence its interaction with olfactory receptors, leading to a novel scent perception.

Caption: Hypothesized structure-olfactory relationships for this compound.

Synthesis of this compound: Navigating the Challenge of Regioselectivity

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the acylation of 1,2-dimethoxybenzene (veratrole).

Friedel-Crafts Acylation of Veratrole

The most direct route, Friedel-Crafts acylation of veratrole with an acetylating agent like acetyl chloride or acetic anhydride, typically yields the 3',4'-dimethoxyacetophenone isomer as the major product.[7][8] This is due to the electronic directing effects of the two methoxy groups, which activate the para position relative to one of the methoxy groups.

However, the formation of a mixture of isomers is common, and the ratio can be influenced by the choice of Lewis acid catalyst and reaction conditions.[9] Milder Lewis acids, such as zinc chloride or iron(III) chloride, may offer better selectivity compared to stronger ones like aluminum chloride.[9]

Experimental Protocol: Friedel-Crafts Acylation of Veratrole

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the chosen Lewis acid (e.g., AlCl₃, 1.1 equivalents) and a dry solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of veratrole (1.0 equivalent) in the dry solvent to the dropping funnel and add it dropwise to the stirred suspension.

-

Acylation: After the addition of veratrole, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-